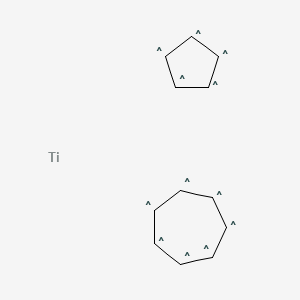![molecular formula C19H29NO2 B13670083 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反应分析
Types of Reactions
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The tert-butyl group can influence the compound’s lipophilicity and binding affinity to target proteins or enzymes .
相似化合物的比较
Similar Compounds
1-Boc-4-(phenylamino)piperidine: Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-4-(3-ethylbenzoate)piperazine: Utilized in organic synthesis for the preparation of various derivatives.
Uniqueness
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
分子式 |
C19H29NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-tert-butylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)16-9-7-14(8-10-16)15-11-12-20(13-15)17(21)22-19(4,5)6/h7-10,15H,11-13H2,1-6H3 |
InChI 键 |
NSUOQQABBRRTGW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


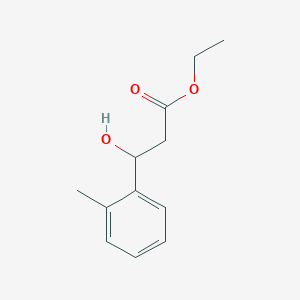
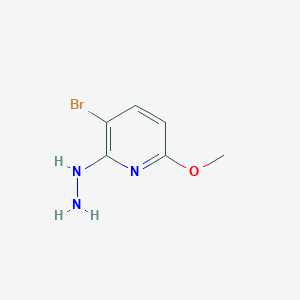
![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
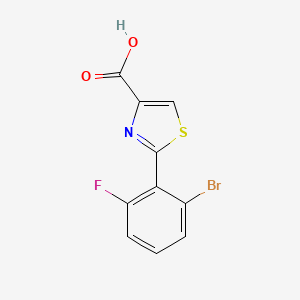
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)

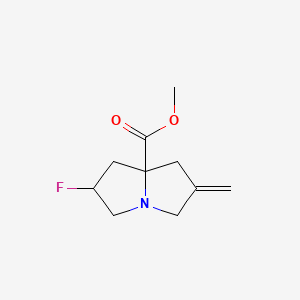
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
